PF-06424439 -

PF-06424439

Catalog Number: EVT-279215
CAS Number:
Molecular Formula: C22H26ClN7O
Molecular Weight: 439.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06424439 is a potent and selective Diacylglycerol Acyltransferase 2 ( DGAT2) inhibitor with DGAT2 IC50 ± SEM (nM) (human/rat/dog) 14 ± 1/38 ± 4/16 ± 1. PF-06424439 demonstrated excellent ADMET properties and decreased circulating and hepatic lipids when orally administered to dyslipidemic rodent models. PF-06424439 inhibited DGAT2 of different species (human, rat, and dog) with similar potency. Among related acyltransferases, no significant inhibition was observed for PF-06424439 (up to 50 μM) against human MGAT2 or MGAT3, DGAT1, or mouse MGAT1, indicating a high selectivity (>2000-fold) against these enzymes.
Overview

PF-06424439 is a chemical compound developed by Pfizer, primarily recognized as a potent and selective inhibitor of diacylglycerol acyltransferase 2. This compound has garnered attention due to its potential therapeutic applications in treating metabolic disorders, particularly those related to lipid metabolism and hepatic steatosis. Its mechanism of action involves the inhibition of triglyceride synthesis, which has implications for conditions such as non-alcoholic fatty liver disease.

Source and Classification

PF-06424439 is classified under acyltransferase inhibitors, specifically targeting diacylglycerol acyltransferase 2. This enzyme plays a crucial role in the final step of triglyceride synthesis by catalyzing the transfer of acyl-CoA to diacylglycerol, resulting in triglyceride formation. The compound is intended for research purposes and has been utilized in various studies to explore its effects on lipid metabolism and related pathways .

Synthesis Analysis

The synthesis of PF-06424439 involves several chemical reactions that lead to its final structure. While specific synthetic pathways are proprietary, the general approach includes the use of various organic synthesis techniques such as coupling reactions, purification processes like chromatography, and characterization methods including nuclear magnetic resonance spectroscopy and mass spectrometry. These methods ensure the compound's purity and confirm its structural integrity.

Molecular Structure Analysis

PF-06424439 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's molecular formula and weight are essential for understanding its interactions within biological systems. Although detailed structural data is not provided in the sources, it typically includes features conducive to enzyme binding and inhibition.

Chemical Reactions Analysis

PF-06424439 undergoes specific chemical reactions that facilitate its mechanism of action. As a diacylglycerol acyltransferase 2 inhibitor, it disrupts the normal enzymatic activity responsible for converting diacylglycerol into triglycerides. This inhibition leads to an accumulation of diacylglycerol and a subsequent reduction in triglyceride levels within cells. The compound's interactions with other biochemical pathways may also involve competitive inhibition or allosteric modulation, although detailed reaction mechanisms require further elucidation through experimental studies.

Mechanism of Action

The primary mechanism of action for PF-06424439 involves blocking the enzymatic activity of diacylglycerol acyltransferase 2. By inhibiting this enzyme, PF-06424439 effectively reduces triglyceride synthesis in hepatic tissues, leading to decreased lipid accumulation in the liver. This action is particularly beneficial in conditions characterized by excessive fat storage, such as non-alcoholic fatty liver disease. Studies have shown that this inhibition also affects the cleavage of sterol regulatory element-binding protein 1, a key regulator of lipogenesis, thereby further reducing fatty acid synthesis .

Physical and Chemical Properties Analysis

PF-06424439 exhibits distinct physical and chemical properties that are critical for its function as a therapeutic agent. It has a high selectivity for diacylglycerol acyltransferase 2 with an inhibitory concentration (IC50) value of approximately 14 nanomolar, indicating potent activity against this target while showing minimal activity against other related enzymes . The compound's solubility, stability under physiological conditions, and bioavailability are also important factors that influence its effectiveness in clinical applications.

Applications

PF-06424439 has significant scientific applications primarily in the field of metabolic research. Its role as a diacylglycerol acyltransferase 2 inhibitor makes it a valuable tool for studying lipid metabolism pathways and exploring potential treatments for metabolic disorders such as hepatic steatosis and obesity-related conditions. Additionally, ongoing research is investigating its efficacy in clinical settings for managing non-alcoholic fatty liver disease and other lipid-related disorders .

Introduction to PF-06424439: Pharmacological and Mechanistic Context

DGAT2 as a Therapeutic Target in Lipid Metabolism

Diacylglycerol acyltransferase 2 (DGAT2) represents a pivotal enzymatic checkpoint in triglyceride (TG) biosynthesis, catalyzing the terminal step wherein diacylglycerol (DAG) is esterified with fatty acyl-CoA substrates. This reaction occurs predominantly within the endoplasmic reticulum (ER) and facilitates the formation of cytosolic lipid droplets (LDs) – dynamic organelles essential for lipid storage and metabolic homeostasis [5]. Unlike its isoform DGAT1, which primarily utilizes exogenous fatty acids, DGAT2 exhibits specificity toward de novo-synthesized fatty acids, positioning it as a critical regulator of hepatic and adipose lipid flux [5] [7].

DGAT2's enzymatic activity is constitutively upregulated across multiple malignancies, including breast, prostate, pancreatic, and hepatic cancers [1] [5]. This dysregulation drives pathological LD accumulation, which is strongly correlated with tumor aggressiveness, metastatic potential, and therapeutic resistance. Mechanistically, elevated DGAT2 activity fosters:

  • Lipid Storage: Channeling excess fatty acids into inert TGs within LDs, thereby mitigating lipotoxicity and oxidative stress.
  • Membrane Biosynthesis: Supplying phospholipid precursors essential for rapidly proliferating cancer cells.
  • Energy Provision: Maintaining reservoirs for β-oxidation during nutrient deprivation [3] [5] [6].

Genetic ablation of DGAT2 in murine models depletes systemic triglycerides and impedes hepatic steatosis, validating its therapeutic potential for metabolic disorders [7]. Consequently, pharmacologic inhibition of DGAT2 emerged as a compelling strategy to disrupt cancer-associated lipogenesis and LD-dependent survival pathways.

Table 1: Comparative Biology of DGAT Isoenzymes

CharacteristicDGAT1DGAT2
Primary Tissue ExpressionSmall intestine, adrenal glandLiver, adipose, mammary gland
Substrate PreferenceExogenous fatty acidsDe novo-synthesized fatty acids
Subcellular LocalizationEndoplasmic reticulum (ER) onlyER and lipid droplets (LDs)
Metabolic FunctionDietary fat absorptionIntracellular TG synthesis & storage
Cancer RelevanceModest role in tumor lipogenesisOverexpressed; drives LD biogenesis and chemoresistance

[Data compiled from [5] [7]]

Structural and Pharmacokinetic Profile of PF-06424439

PF-06424439 (chemical name: [(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanone methanesulfonate) is a first-in-class, orally bioavailable small-molecule inhibitor selectively targeting DGAT2. Its discovery followed extensive optimization of imidazopyridine-based scaffolds to enhance potency and pharmacokinetic properties [2] [8].

Structural Features:

  • Core Scaffold: Imidazopyridine central ring enabling high-affinity DGAT2 binding.
  • Stereochemical Center: Chiral R-configured carbon critical for target engagement.
  • Hydrophobic Domains: Chloropyrazole and cyclopropyl moieties facilitating membrane penetration and interaction with DGAT2's hydrophobic substrate channels [2] [8].

This structure confers exceptional biochemical potency, with an IC50 of 14 nM against human DGAT2. PF-06424439 exhibits >100-fold selectivity over DGAT1, monoacylglycerol acyltransferases (MGAT1-3), and unrelated lipid-metabolizing enzymes, underpinning its mechanistic precision [6] [8].

Pharmacokinetic Properties:PF-06424439 demonstrates favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) characteristics:

  • Oral Bioavailability: Achieves therapeutic systemic exposure following oral administration.
  • Metabolic Stability: Moderate clearance in preclinical models (rat IV clearance: moderate; half-life: ~1.39 hours).
  • Tissue Distribution: Concentrates in metabolic tissues (liver, adipose) and tumors [4] [6] [10].

In dyslipidemic rodent models (e.g., Ldlr-/- mice), oral dosing (60 mg/kg/day) significantly reduced plasma triglycerides (-38%) and cholesterol (-40%) within 72 hours, confirming target engagement and functional efficacy in vivo [4] [10].

Table 2: Key Pharmacokinetic Parameters of PF-06424439

ParameterValue (Preclinical Models)Significance
IC50 (DGAT2)14 nMHigh biochemical potency
Selectivity>100-fold over DGAT1/MGATsMinimizes off-target effects
Half-life (Rat IV)1.39 hoursSupports once/twice-daily dosing
Plasma TG Reduction~38-40% (Ldlr-/- mice)Confirms in vivo target modulation
SolubilitySoluble in DMSO, water, ethanolFacilitates experimental formulations

[Data compiled from [2] [4] [6]]

Rationale for Targeting Lipid Droplet Biogenesis in Oncology

Lipid droplets (LDs) transcend their historical perception as inert fat storage depots, emerging as multifunctional organelles actively sustaining tumor progression and therapy resistance. Cancer cells exhibit marked LD accumulation ("steatosis"), which correlates directly with:

  • Aggressiveness: Highly malignant MDA-MB-231 breast cancer cells contain 4-fold more LDs than non-malignant cells.
  • Stemness: LDs serve as functional markers of cancer stem cells (CSCs), promoting self-renewal, tumor initiation, and metastatic competence [1] [3] [5].
  • Radioresistance: Ionizing radiation paradoxically enriches LD+ CSC-like populations capable of DNA damage repair and oxidative stress mitigation [1] [3].

Mechanistic Links to Oncogenesis:

  • CSC Maintenance: LD abundance correlates with elevated CD44+/CD24-/low ratios and ALDH1 activity – canonical CSC markers. Pharmacological LD depletion impairs mammosphere formation and stemness-associated gene expression [1] [3].
  • Metabolic Flexibility: LDs buffer fatty acid pools for membrane synthesis during proliferation and fuel β-oxidation during hypoxia/nutrient stress.
  • Therapy Resistance: LD-rich cells exhibit enhanced antioxidant capacity (via vitamin E storage) and endoplasmic reticulum (ER) stress buffering, diminishing chemotherapy- and radiotherapy-induced cytotoxicity [1] [5].

PF-06424439-Mediated LD Disruption:In MCF7 breast cancer cells, PF-06424439 (10 μM, 72h) profoundly depleted neutral lipids and LDs by inhibiting DGAT2-dependent TG assembly. This impairment:

  • Sensitized to Radiation: Reduced clonogenic survival by 65% following 6 Gy X-rays compared to radiation alone (p<0.01) [1] [3].
  • Suppressed Metastatic Traits: Inhibited cell migration and epithelial-mesenchymal transition (EMT) gene expression.
  • Amplified DNA Damage: Increased γ-H2AX foci (marker of double-strand breaks) by ~2-fold post-irradiation, indicating compromised DNA repair in LD-depleted cells [1] [3].

These findings position PF-06424439 as a pioneering "LD-busting" agent capable of reprogramming cancer cell metabolism and overcoming the radioresistance inherent to CSC subsets.

Table 3: Functional Effects of PF-06424439 in Cancer Models

EffectExperimental ObservationMechanistic Implication
LD DepletionReduced neutral lipid stainingBlocks DGAT2-mediated TG synthesis
Radiosensitization65% ↓ colony formation at 6 GyImpairs LD-mediated radioprotection
DNA Damage Augmentation↑ γ-H2AX foci post-irradiationCompromises DNA repair in LD-low cells
CSC Marker Modulation↓ CD44+/CD24-/low, ALDH1Targets stem-like populations
Migration InhibitionImpaired wound healing/scratch assaySuppresses metastatic potential

[Data derived from [1] [3]]

Compound Name Summary:

  • PF-06424439
  • PF-06424439 methanesulfonate (salt form)
  • Imidazopyridine-based DGAT2 inhibitor

Properties

Product Name

PF-06424439

IUPAC Name

[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone

Molecular Formula

C22H26ClN7O

Molecular Weight

439.9 g/mol

InChI

InChI=1S/C22H26ClN7O/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27)/t15-/m1/s1

InChI Key

PZHNKPBYOPQTRG-OAHLLOKOSA-N

SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PF-06424439; PF06424439; PF 06424439; PF-6424439; PF-6424439; PF 6424439.

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.